4-Chloro-5-fluoro-2-hydroxybenzoic acid
Overview
Description
4-Chloro-5-fluoro-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4ClFO3 . It has an average mass of 190.556 Da and a monoisotopic mass of 189.983307 Da .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-fluoro-2-hydroxybenzoic acid consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a hydroxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid include an average mass of 190.556 Da and a monoisotopic mass of 189.983307 Da .Scientific Research Applications
Heterocyclic Synthesis
4-Chloro-5-fluoro-2-hydroxybenzoic acid is utilized as a multireactive building block in heterocyclic oriented synthesis (HOS). It's particularly effective for creating substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, through polymer-supported o-phenylendiamines processes (Křupková et al., 2013).
Plant Disease Resistance
This compound has been studied for its role in inducing systemic acquired resistance (SAR) in plants, a defense mechanism against pathogens. Research shows that certain salicylate derivatives, including 4-Chloro-5-fluoro-2-hydroxybenzoic acid, are effective in inducing SAR through the accumulation of pathogenesis-related proteins, providing a potential avenue for developing new plant protection agents (Silverman et al., 2005).
Environmental Microbiology
In environmental microbiology, fluorinated compounds like 4-Chloro-5-fluoro-2-hydroxybenzoic acid are used to trace metabolic pathways in methanogenic consortia. These compounds help in understanding the biodegradation processes of complex organic molecules in anaerobic environments (Londry & Fedorak, 1993).
Synthetic Chemistry
A practical synthesis process has been developed for a closely related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, from 2,4-difluoro-3-chlororobenzoic acid. This process, involving steps like nitration, esterification, and reduction, highlights the compound's significance in preparing antimicrobial drugs (Zhang et al., 2020).
Photodecomposition Studies
Research on the photodecomposition of chlorobenzoic acids, including compounds similar to 4-Chloro-5-fluoro-2-hydroxybenzoic acid, has shown how ultraviolet irradiation can lead to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids. This study contributes to our understanding of the environmental behavior of such compounds (Crosby & Leitis, 1969).
properties
IUPAC Name |
4-chloro-5-fluoro-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLJDMMIGGQSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-2-hydroxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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